molecular formula C7H9NO2 B011306 Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI) CAS No. 102074-24-8

Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)

Cat. No.: B011306
CAS No.: 102074-24-8
M. Wt: 139.15 g/mol
InChI Key: BMRPSFFRVWITTG-UHFFFAOYSA-N
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Description

3-Ethoxypyridine 1-oxide is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and an ethoxy group is attached to the third carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxypyridine 1-oxide can be synthesized through the reaction of N-oxido-3-chloropyridine with sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions for about 8 hours. After the reaction, the mixture is cooled, neutralized, and the ethanol is recovered. The product is then isolated by evaporating the water .

Industrial Production Methods: In an industrial setting, the synthesis of 3-Ethoxypyridine 1-oxide follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Ethoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity. The ethoxy group can also affect the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various applications .

Comparison with Similar Compounds

    Pyridine-N-oxide: Similar in structure but lacks the ethoxy group.

    3-Methylpyridine 1-oxide: Has a methyl group instead of an ethoxy group.

    2,3,5-Trimethylpyridine N-oxide: Contains multiple methyl groups.

Uniqueness: 3-Ethoxypyridine 1-oxide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyridine N-oxides and allows for specific applications that other compounds may not be suitable for .

Biological Activity

Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI), also known as 3-ethoxypyridine 1-oxide, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of 3-ethoxypyridine 1-oxide includes a pyridine ring substituted with an ethoxy group and an N-oxide functional group. This unique combination influences its chemical reactivity and biological activity, making it distinct among pyridine derivatives.

The biological activity of 3-ethoxypyridine 1-oxide is primarily attributed to its ability to interact with various molecular targets. The N-oxide group can participate in redox reactions, while the ethoxy group modulates binding affinity to specific proteins. These interactions can influence numerous biological pathways and enzyme activities.

Biological Activities

Research indicates that 3-ethoxypyridine 1-oxide exhibits several notable biological activities:

1. Antimicrobial Activity
Studies have shown that compounds containing the pyridine nucleus possess significant antimicrobial properties. For instance, derivatives of pyridine have been noted for their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of the ethoxy group may enhance these properties by improving solubility and bioavailability.

2. Antiviral Activity
Pyridine derivatives have been explored for their potential antiviral effects, particularly in the context of emerging viral threats like SARS-CoV-2. Research highlights that certain pyridine compounds exhibit antiviral activity by targeting viral replication processes .

3. Anticancer Potential
The anticancer properties of pyridine derivatives are well-documented. Compounds like 3-ethoxypyridine 1-oxide have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Studies suggest that modifications to the pyridine structure can enhance cytotoxicity against specific cancer types.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, 3-ethoxypyridine 1-oxide demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics . This study underscores the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyridine derivatives against ovarian and breast cancer cell lines. The results indicated that modifications to the ethoxy group significantly influenced the compound's ability to inhibit tumor growth . The findings suggest pathways for optimizing pyridine-based drugs for cancer therapy.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Pyridine-N-oxideLacks ethoxy groupModerate antimicrobial activity
3-Methylpyridine 1-oxideMethyl substitutionLimited anticancer effects
2,3,5-Trimethylpyridine N-oxideMultiple methyl groupsEnhanced solubility but reduced potency

The presence of the ethoxy group in 3-ethoxypyridine 1-oxide is crucial for its enhanced biological activity compared to other pyridine derivatives, allowing for specific applications in medicinal chemistry.

Properties

IUPAC Name

3-ethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRPSFFRVWITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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